molecular formula C15H17N5O2S B2929965 4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide CAS No. 2309804-21-3

4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide

Cat. No.: B2929965
CAS No.: 2309804-21-3
M. Wt: 331.39
InChI Key: RBAWKBAFQWEYQE-UHFFFAOYSA-N
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Description

4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide is an organic compound with the CAS Registry Number 2309804-21-3 and a molecular formula of C15H17N5O2S . It has a molecular weight of approximately 331.39 g/mol and features a pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure includes key functional groups such as a 4-aminopyrimidine, a carboxamide at the 5-position, and a thioether linkage to a 2,3-dimethylphenylcarbamoylmethyl group at the 2-position . While specific biological data for this exact compound is not fully detailed in public literature, its structural features are closely related to a class of 4-aminopyrimidine and 4-aminothieno[2,3-d]pyrimidine derivatives that are the subject of extensive research in anticancer drug discovery . Compounds within this structural class have demonstrated significant research value as potent anti-proliferative agents against various human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The mechanism of action for related bioactive analogues often involves the inhibition of key protein kinases involved in cell growth and survival signaling pathways, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The presence of the 4-amino group and the carboxamide moiety are common pharmacophoric features that can contribute to these inhibitory activities by facilitating hydrogen bonding within the ATP-binding site of target kinases . This product is intended for research purposes only, specifically for use in biochemical and cell-based assays to investigate kinase inhibition, anti-proliferative effects, and other potential therapeutic mechanisms.

Properties

IUPAC Name

4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-8-4-3-5-11(9(8)2)19-12(21)7-23-15-18-6-10(14(17)22)13(16)20-15/h3-6H,7H2,1-2H3,(H2,17,22)(H,19,21)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAWKBAFQWEYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19N5O4S
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 868226-00-0

The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of the thioether and amine functionalities is particularly relevant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanisms of Action
    • Inhibition of key signaling pathways involved in tumor growth, such as the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) pathways.
    • Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
  • Case Studies
    • A study demonstrated that similar thieno[2,3-d]pyrimidine compounds showed IC50 values as low as 3 nM against HT1080 human fibrosarcoma cells, indicating strong potency against tumor cells .
    • Another investigation into the encapsulation of 4-amino-pyrimidine compounds in liposomes showed improved therapeutic efficacy compared to free forms, achieving tumor inhibition rates significantly higher than standard treatments like 5-fluorouracil .

Other Biological Activities

Beyond anticancer properties, the compound has been studied for additional biological activities:

  • Antimicrobial Activity
    • Some derivatives have shown promising results against Gram-positive bacteria, indicating potential use as antimicrobial agents.
  • Cytotoxicity Studies
    • Various studies have assessed the cytotoxicity of related compounds against a range of human cancer cell lines including MDA-MB-231, MCF-7, and HepG2 .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Value (nM)Mechanism of Action
AnticancerHT10803VEGF/KDR and PDGF receptor inhibition
AnticancerMDA-MB-231VariesApoptosis induction
AntimicrobialGram-positive bacteriaNot specifiedBactericidal activity
CytotoxicityMCF-7, HepG2VariesCell cycle arrest and apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name / ID Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound - Position 2: 2-((2,3-dimethylphenyl)amino)-2-oxoethylthio
- Position 5: Carboxamide
~459.5* N/A
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)...-5-yl)-3,4-difluorobenzamide - Position 5: 3,4-Difluorobenzamide
- Position 2: Same as target compound
459.5 N/A
2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2l) - Position 5: Ethyl group
- Position 2: 3,5-Dimethoxyphenylsulfanyl
N/A 151–154
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) - Position 2: 2-(4-Nitrophenyl)-2-oxoethylthio
- Position 6: p-Tolylamino
397.1 227.6–228.6
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate - Position 5: Ethoxycarbonyl
- Position 2: Methylthio
227.3 N/A

*Note: Molecular weight estimated based on structural formula.

Key Observations:

Thioether Linkage Variations :

  • The target compound’s 2-oxoethylthio group is shared with analogs like 2d , but the substituent on the phenyl ring (2,3-dimethyl vs. 4-nitro in 2d ) alters electronic properties. Nitro groups are electron-withdrawing, while methyl groups are electron-donating, affecting reactivity and solubility.
  • Simple alkylthio groups (e.g., methylthio in ) reduce steric hindrance compared to the target’s bulky 2,3-dimethylphenyl chain.

Carboxamide vs. Ester/Carbonitrile: The target’s carboxamide at position 5 enhances hydrogen-bonding capacity compared to ester derivatives (e.g., Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate ), which may improve target binding in biological systems.

Thermal Stability :

  • Analogs with electron-deficient aryl groups (e.g., 2d ) exhibit higher melting points (~228°C) due to stronger intermolecular interactions, whereas compounds with methoxy groups (2l ) melt at lower temperatures (~151°C).

Q & A

Q. What are the standard synthetic routes for 4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide?

The compound is synthesized via nucleophilic substitution of 2-methylthiopyrimidine precursors with amines. A general procedure involves refluxing 2-methylthiopyrimidine derivatives (5.0 mmol) with amines (e.g., 2,3-dimethylphenylamine) in solvents like DMSO:Water (5:5), followed by acidification with dilute HCl to precipitate the product. Crystallization from appropriate solvents yields the final compound .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • 1H NMR spectroscopy to verify substituent integration and positional isomerism.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Melting point analysis to assess purity (e.g., compounds with similar structures exhibit melting points between 150–224°C) .
  • HPLC or TLC for monitoring reaction progress and purity .

Q. What biological activities have been reported for this compound, and which assays are commonly used?

While direct data on this compound is limited, structurally related thieno[2,3-d]pyrimidine carboxamides exhibit antimicrobial activity. For example, derivatives inhibit Proteus vulgaris and Pseudomonas aeruginosa growth via broth microdilution assays (MIC values: 32–64 µg/mL) . Standard assays include agar diffusion and microplate-based viability tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Optimization strategies include:

  • Varying amines : Substituting cyclohexylamine or phenylethylamine alters reactivity and yield (e.g., yields range from 70–96% for similar compounds) .
  • Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution efficiency .
  • Temperature control : Prolonged reflux (12–24 hours) ensures complete substitution .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH, inoculum size) to minimize variability .
  • Structural benchmarking : Compare substituent effects (e.g., 2-(benzylthio) groups in compound 2d showed superior activity vs. alkylthio derivatives) .
  • Mechanistic studies : Use molecular docking to identify binding interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. What strategies are employed to elucidate the mechanism of action of this compound?

  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methyl, benzylthio) to correlate structural features with activity .
  • Molecular modeling : Simulate interactions with enzymatic active sites (e.g., thieno[2,3-d]pyrimidines targeting bacterial folate pathways) .
  • Enzyme inhibition assays : Measure IC50 values against purified targets (e.g., dihydrofolate reductase) .

Q. How are derivatives of this compound designed to enhance pharmacological properties?

  • Bioisosteric replacement : Substitute the pyrimidine core with thieno[2,3-d]pyrimidine to improve metabolic stability .
  • Side-chain modifications : Introduce halogenated or methoxy-phenyl groups to enhance lipophilicity and membrane penetration .
  • Prodrug strategies : Incorporate ester moieties (e.g., ethyl carboxylates) to improve solubility and bioavailability .

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